Isohematoporphyrinix

Description

General Overview of Tetrapyrrole Systems and Their Academic Significance

Tetrapyrroles are a class of chemical compounds characterized by four pyrrole (B145914) rings, which can be linked in either a linear or a cyclic fashion. The cyclic tetrapyrroles, known as porphyrins, form the active core of essential biochemical compounds. Their extensive π-conjugated system is responsible for their strong absorption of visible light and their characteristic colors.

The academic significance of these systems is profound and multifaceted. In biology, they are indispensable cofactors. For instance, when a porphyrin chelates an iron ion, it forms heme, the prosthetic group in hemoglobin responsible for oxygen transport. When magnesium is chelated, the resulting structure is chlorophyll, the central molecule in photosynthesis that captures light energy. This dual role in respiration and photosynthesis places tetrapyrroles at the very heart of life's energy-converting processes.

Beyond their natural roles, the unique electronic and photophysical properties of porphyrins have made them a focal point of research in diverse scientific fields:

Materials Science: Their semiconductor-like properties are being harnessed for the development of organic electronics, sensors, and solar cells.

Catalysis: Metalloporphyrins are studied as catalysts for a variety of chemical transformations, including oxidation and reduction reactions.

Medicine: Porphyrin derivatives are extensively researched for their application in photodynamic therapy (PDT), a non-invasive treatment modality for certain cancers and other diseases. pharmacompass.com Their ability to generate reactive oxygen species upon light activation is the key to this therapeutic approach. pharmacompass.com

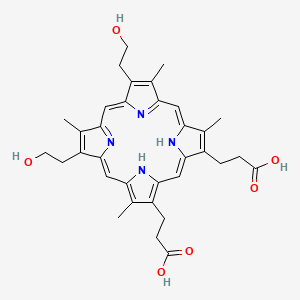

The compound at the center of this review, Isohematoporphyrin IX , is a member of the porphyrin family and is structurally related to other well-studied hematoporphyrins. Its specific structure and properties make it a relevant subject for academic investigation, particularly within the context of photochemistry and medicine.

| Property | Details |

| IUPAC Name | 8,13-Bis(2-hydroxyethyl)-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid frontierspecialtychemicals.com |

| Molecular Formula | C₃₄H₃₈N₄O₆ scbt.com |

| Molecular Weight | 600.71 g/mol scbt.com |

| CAS Number | 885267-28-7 scbt.com |

Historical Trajectories and Modern Research Trends in Porphyrin Chemistry

The history of porphyrin chemistry is a rich narrative that parallels major advancements in organic chemistry and biochemistry. The term "porphyrin" itself is derived from the Greek word for purple, "porphyra," reflecting the vibrant colors that first drew chemists to these compounds. Early research in the 19th and 20th centuries focused on isolating and determining the structure of natural porphyrins like hemin (from blood) and chlorophyll. The monumental work of Hans Fischer, who synthesized hemin in 1929 and elucidated the structure of chlorophyll, earned him the Nobel Prize in Chemistry in 1930 and laid the groundwork for the field.

Modern research has shifted from fundamental structural elucidation to the sophisticated design and synthesis of novel porphyrin-based systems with tailored functionalities. Key trends in contemporary porphyrin chemistry include:

Supramolecular Chemistry: Researchers are designing complex, multi-porphyrin arrays and host-guest systems. These architectures are being explored for their potential in artificial photosynthesis, molecular electronics, and advanced catalysis.

Photodynamic Therapy (PDT): A major driver of modern porphyrin research is the development of more effective photosensitizers for PDT. biomedres.us Scientists are modifying the porphyrin macrocycle to enhance tumor localization, improve light absorption at longer wavelengths for deeper tissue penetration, and increase the quantum yield of singlet oxygen, the primary cytotoxic agent in PDT. Structural isomers, such as Isohematoporphyrin, are of interest as modifications to the side-chain positions can impact photodynamic activity. tandfonline.com

"Smart" Materials: Porphyrins are being incorporated into polymers and other materials to create sensors that can detect specific analytes through colorimetric or fluorescent changes.

Detailed Research Findings: The Photophysical Basis of Porphyrin Applications

The utility of porphyrins like Isohematoporphyrin in academic research, especially in fields like PDT, is dictated by their photophysical properties. Porphyrins exhibit a characteristic electronic absorption spectrum dominated by an intense peak in the near-UV region (around 400 nm), known as the Soret band, and several weaker absorptions in the visible region, called Q-bands. biomedres.us

Upon absorption of a photon, the porphyrin molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax via several pathways:

Fluorescence: The molecule can return to the ground state by emitting a photon, a process observed as red fluorescence. This property is utilized in tumor localization diagnostics.

Intersystem Crossing (ISC): The molecule can transition to a long-lived excited triplet state (T₁). This is a crucial step for photodynamic applications.

Photochemistry: The excited triplet state porphyrin can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, converting it to highly reactive singlet oxygen (¹O₂). This singlet oxygen is a powerful oxidizing agent that can induce cell death in nearby tissues, forming the therapeutic basis of PDT.

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ) , a measure of the number of singlet oxygen molecules produced per photon absorbed. For many porphyrins used in research, this value is significant, often falling in the range of 0.4 to 0.8 in non-aggregated states. The specific substitution pattern on the porphyrin ring, such as the placement of the hydroxyethyl (B10761427) groups in Isohematoporphyrin versus its more common isomer Hematoporphyrin, can subtly influence these photophysical parameters and, consequently, their biological efficacy. tandfonline.com

The table below summarizes the characteristic spectroscopic properties for hematoporphyrin-type compounds, which are representative of the properties expected for Isohematoporphyrin IX.

| Spectroscopic Property | Characteristic Wavelengths/Values |

| UV-Vis Absorption (Soret Band) | ~400 nm |

| UV-Vis Absorption (Q-Bands) | ~500 nm, ~535 nm, ~570 nm, ~620 nm |

| Fluorescence Emission | ~620 nm, ~675 nm |

| Singlet Oxygen Quantum Yield (ΦΔ) | Typically 0.4 - 0.8 (for monomeric forms in solution) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H38N4O6 |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(2-hydroxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C34H38N4O6/c1-17-21(5-7-33(41)42)31-16-32-22(6-8-34(43)44)18(2)27(38-32)14-30-24(10-12-40)20(4)28(37-30)15-29-23(9-11-39)19(3)26(35-29)13-25(17)36-31/h13-16,36,38-40H,5-12H2,1-4H3,(H,41,42)(H,43,44) |

InChI Key |

ZIJJGZKVGJERJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCO)C)CCO)C)CCC(=O)O)CCC(=O)O |

Origin of Product |

United States |

Fundamental Principles of Porphyrin Macromolecule Interactions

Elucidating Intermolecular Forces and Binding Motifs

The non-covalent interactions between porphyrins and macromolecules are governed by a combination of intermolecular forces that dictate the specificity and stability of the resulting complexes. These forces include:

π-π Stacking: The large, aromatic surface of the porphyrin macrocycle facilitates strong π-π stacking interactions with aromatic residues in proteins (e.g., tryptophan, tyrosine, phenylalanine) or with the nucleobases of DNA. mdpi.comnih.gov This type of interaction is a primary driving force for the binding of many porphyrins to biological macromolecules. For instance, cationic porphyrins can intercalate between the base pairs of DNA, a process heavily influenced by π-π stacking. nih.gov

Electrostatic Interactions: The peripheral substituents on the porphyrin ring can be charged, leading to significant electrostatic interactions with charged groups on the macromolecule. Cationic porphyrins, for example, can interact favorably with the negatively charged phosphate (B84403) backbone of DNA. nih.gov The ionic strength of the solution can modulate these interactions, affecting both the binding affinity and the binding mode. nih.gov

Hydrophobic Interactions: The generally hydrophobic nature of the porphyrin macrocycle can drive its association with hydrophobic pockets or surfaces on macromolecules, particularly in aqueous environments. This is a key factor in the binding of porphyrins to many proteins.

The interplay of these forces gives rise to several common binding motifs:

Intercalation: This mode is particularly relevant for the interaction of porphyrins with DNA, where the planar porphyrin macrocycle inserts itself between adjacent base pairs. nih.gov

Groove Binding: Porphyrins can also bind to the major or minor grooves of DNA, a process that is often driven by a combination of electrostatic and van der Waals interactions. nih.govnih.gov

External Stacking/Peripheral Binding: In this mode, the porphyrin binds to the exterior of the macromolecule, often through a combination of electrostatic and π-π stacking interactions. researchgate.net

The specific binding mode adopted by a porphyrin is influenced by its structure (e.g., the nature and charge of its peripheral substituents), the sequence and conformation of the macromolecule, and the solution conditions. nih.gov

Theoretical Models and Computational Frameworks for Porphyrin Binding

Theoretical models and computational methods are invaluable tools for understanding and predicting the interactions between porphyrins and macromolecules. These approaches provide insights into the binding geometries, energies, and dynamics that can be difficult to obtain experimentally.

Molecular Mechanics and Molecular Dynamics (MD) Simulations:

Molecular mechanics approaches utilize classical force fields to model the potential energy of a system as a function of its atomic coordinates. These methods are computationally efficient and can be used to study large systems, such as a porphyrin bound to a protein or a DNA segment.

Molecular dynamics (MD) simulations solve Newton's equations of motion for the atoms in the system, providing a dynamic picture of the binding process. MD simulations can be used to:

Predict the preferred binding mode of a porphyrin to a macromolecule.

Estimate the binding free energy of the complex.

Identify the key residues or nucleobases involved in the interaction.

Explore the conformational changes that occur in both the porphyrin and the macromolecule upon binding.

Quantum Mechanical (QM) Methods:

Quantum mechanical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of the system and are particularly useful for studying the nature of the intermolecular forces involved in binding. researchgate.net QM calculations can be used to:

Accurately calculate the interaction energies between the porphyrin and the macromolecule.

Analyze the electronic effects of substituents on the porphyrin ring and their influence on binding.

Investigate charge transfer and polarization effects that occur upon complex formation.

Due to their high computational cost, QM methods are typically applied to smaller model systems, such as the porphyrin interacting with a single amino acid residue or a DNA base pair.

Hybrid QM/MM Methods:

To balance accuracy and computational efficiency, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In this approach, the region of the system where the key interactions occur (e.g., the porphyrin and the immediate binding site) is treated with a high-level QM method, while the rest of the macromolecule and the solvent are described using a more computationally efficient MM force field.

Deep Learning and Artificial Intelligence:

More recently, deep learning models are being developed to predict the properties and interactions of porphyrins. researchgate.netresearchgate.net By training on large datasets of known porphyrin structures and their binding affinities, these models can learn complex structure-activity relationships and rapidly screen virtual libraries of porphyrins for potential binders to a specific macromolecular target.

These computational frameworks, often used in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, provide a powerful and comprehensive approach to elucidating the fundamental principles of porphyrin-macromolecule interactions. mdpi.com

Data on Porphyrin-Macromolecule Interactions

The following table provides a summary of common intermolecular forces and their typical energy ranges involved in porphyrin-macromolecule binding.

| Intermolecular Force | Typical Energy Range (kcal/mol) | Key Contributing Factors |

| π-π Stacking | 1-15 | Aromatic surface area, relative orientation of aromatic rings |

| Electrostatic Interactions | 5-100 | Charge of interacting groups, dielectric constant of the medium |

| Hydrogen Bonding | 1-12 | Electronegativity of donor and acceptor atoms, bond distance and angle |

| Van der Waals Forces | 0.5-2 | Surface complementarity, distance between molecules |

| Hydrophobic Interactions | 1-5 | Desolvation of nonpolar surfaces |

Advanced Spectroscopic Techniques for Investigating Isohematoporphyrinix and Porphyrin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Since the first reported NMR spectrum of a porphyrin in 1959, the technique has been instrumental in advancing our understanding of this class of compounds. researchgate.net The inherent ring current of the porphyrin macrocycle induces a significant spread in ¹H NMR resonances, shifting the inner NH-protons upfield to around -2 ppm and the peripheral meso-protons downfield to approximately 9–10 ppm. mdpi.com This wide spectral dispersion simplifies interpretation and provides a sensitive probe for structural modifications and molecular interactions. nih.govuni-muenchen.de

Chemical Shift Perturbation (CSP) in Binding Site Analysis

Chemical Shift Perturbation (CSP) analysis is a powerful NMR method used to map the binding sites of ligands on macromolecules. nih.govbohrium.com By monitoring the changes in the chemical shifts of a protein or other macromolecule upon the addition of a porphyrin derivative like Isohematoporphyrinix, the specific residues involved in the interaction can be identified. nih.gov The magnitude of the perturbation is related to the proximity of the ligand and the nature of the interaction. nih.gov

The pronounced magnetic anisotropy of the porphyrin ring makes it a natural "built-in chemical shift reagent," enhancing the sensitivity of CSP experiments. nih.gov This allows for the detailed mapping of binding interfaces and the determination of the relative orientation of the porphyrin within the binding pocket. nih.gov For an interaction to be suitable for CSP analysis, the binding and unbinding (off-rate) must be faster than the chemical shift difference between the free and bound states, which typically corresponds to a dissociation constant (Kd) weaker than approximately 3μM. nih.gov

Table 1: Illustrative Data for Chemical Shift Perturbation Analysis

| Macromolecule Residue | Chemical Shift (Free State, ppm) | Chemical Shift (Bound to Porphyrin, ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| Amide Proton A | 8.25 | 8.50 | 0.25 |

| Amide Proton B | 7.98 | 8.01 | 0.03 |

| Amide Proton C | 8.50 | 8.95 | 0.45 |

| Amide Proton D | 7.62 | 8.12 | 0.50 |

Note: This table presents hypothetical data to illustrate the concept of CSP. The magnitude of the perturbation helps identify residues at the binding interface.

Utilization of Heteronuclei (e.g., ¹⁹F, Central Metal Nuclei) in Porphyrin Detection

To overcome the challenge of overlapping signals in complex biological systems, NMR observation of heteronuclei that are not naturally abundant in biological tissues can be employed. nih.gov Fluorine-19 (¹⁹F) and the central metal nuclei in metalloporphyrins are particularly useful for the selective detection of porphyrin derivatives. nih.gov

¹⁹F NMR: The introduction of fluorine atoms into the porphyrin structure provides a highly sensitive NMR probe. nih.govrsc.org ¹⁹F NMR offers a wide chemical shift range and is very sensitive to changes in the electronic environment, making it an excellent tool for studying the oxidation and spin states of metalloporphyrins. koreascience.krosti.gov For instance, the chemical shift differences for ortho-phenyl fluorine signals in iron tetrakis(pentafluorophenyl)porphyrins can be as large as 40 ppm between high-spin and low-spin ferric states. koreascience.krosti.gov

Central Metal Nuclei NMR: Direct observation of the central metal nucleus within a metalloporphyrin can provide valuable insights into the coordination environment and electronic structure. nih.gov While not all metal nuclei are easily observable, isotopes like ⁵⁷Fe have been successfully studied in heme proteins, offering a direct probe of the metal-ligand interactions. nih.gov The feasibility of heteronuclear NMR depends on factors such as the natural abundance of the isotope and its magnetogyric ratio. nih.gov

Table 2: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Metalloporphyrins

| Compound | Oxidation/Spin State | Phenyl Position | Chemical Shift (ppm, referenced to CFCl₃) |

| (F₂₀-TPP)Fe(III)Cl | High-Spin Fe(III) | ortho-F | ~135 |

| (F₂₀-TPP)Fe(II)(CN)₂²⁻ | Low-Spin Fe(II) | ortho-F | ~142 |

| (F₂₀-TPP)Fe(III)Cl | High-Spin Fe(III) | meta-F | ~160 |

| (F₂₀-TPP)Fe(II)(CN)₂²⁻ | Low-Spin Fe(II) | meta-F | ~161 |

Data adapted from studies on phenyl-fluorinated iron tetraarylporphyrin complexes. koreascience.krosti.gov

¹H and ³¹P NMR Spectroscopic Studies of Porphyrin-Nucleic Acid Interactions

The interaction of porphyrin derivatives with nucleic acids is a significant area of research, and NMR spectroscopy is a key technique for characterizing these interactions. nih.govnih.gov Both ¹H and ³¹P NMR provide atomic-level information on the binding mode, sequence selectivity, and conformational changes in the DNA or RNA upon porphyrin binding. nih.gov

¹H NMR can detect changes in the chemical shifts of both the porphyrin and the nucleic acid protons upon complex formation. nih.gov These changes can indicate whether the porphyrin is binding in the grooves of the DNA or intercalating between the base pairs. nih.gov

³¹P NMR is particularly sensitive to the conformation of the DNA backbone. nih.gov The chemical shifts of the phosphorus atoms in the phosphodiester backbone are influenced by the local geometry. trilinkbiotech.com Intercalation of a porphyrin, for example, can cause significant changes in the ³¹P NMR spectrum, such as the appearance of downfield-shifted peaks. nih.gov In 1983, it was shown that intercalating porphyrins induced a broad downfield peak in the ³¹P NMR spectrum of DNA, a characteristic change not observed with non-intercalating, outside-binding porphyrins. nih.gov

Other Advanced Spectroscopic Approaches in Porphyrin Research

While NMR is a powerful tool, a comprehensive understanding of porphyrins like this compound often requires a combination of spectroscopic techniques. numberanalytics.com

UV-Visible (UV-Vis) Spectroscopy: The highly conjugated macrocycle of porphyrins gives rise to intense absorption bands, notably the Soret band around 400 nm and Q-bands in the 500-700 nm region. jhuapl.edumdpi.com These absorptions are sensitive to aggregation, metalation, and interaction with other molecules. mdpi.com

Fluorescence Spectroscopy: Many porphyrins exhibit strong fluorescence, which can be used to study their interactions with macromolecules. mdpi.com Changes in fluorescence intensity and lifetime can provide information about the binding process. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate changes in the secondary and tertiary structure of macromolecules, such as proteins and DNA, upon binding to porphyrins. mdpi.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are crucial for determining the molecular weight and structure of porphyrin compounds. numberanalytics.com

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational properties of porphyrins and can be used to study structural changes and ligand binding. numberanalytics.comacs.org

The integration of these advanced spectroscopic methods provides a multifaceted view of the structure, function, and interactions of this compound and other porphyrin derivatives, which is essential for their continued development and application in various scientific fields.

Supramolecular Architectures and Conjugates of Porphyrin Systems

Design and Synthesis of Covalently Linked Porphyrin-Cyclodextrin Assemblies

The covalent linking of porphyrins to cyclodextrins is a strategy to create sophisticated host-guest systems. Cyclodextrins, with their hydrophobic inner cavities and hydrophilic exteriors, can encapsulate guest molecules, while the porphyrin unit offers unique photophysical and electronic properties.

Table 1: Hypothetical Design Parameters for Isohematoporphyrinix-Cyclodextrin Conjugates

| Parameter | Design Considerations | Potential Impact on Assembly |

|---|---|---|

| Linker Type | Amide, Ester, Triazole | Stability, flexibility, and synthetic accessibility of the conjugate. |

| Linker Length | Short vs. Long Chain | Controls the spatial separation and potential for intramolecular interactions. |

| Cyclodextrin Size | α-, β-, or γ-cyclodextrin | Determines the size and type of guest molecules that can be encapsulated. |

| Substitution Pattern | Position of covalent linkage | Influences the orientation of the porphyrin relative to the cyclodextrin. |

Characterization of Self-Assembled Porphyrin Networks and Nanostructures

Self-assembly is a powerful bottom-up approach to construct intricate nanostructures from molecular building blocks. For a molecule like isohematoporphyrin, self-assembly would likely be driven by a combination of intermolecular forces. The planar, aromatic nature of the porphyrin core would favor π-π stacking, while peripheral functional groups could participate in hydrogen bonding or coordination interactions.

The characterization of such self-assembled networks and nanostructures would involve a suite of analytical techniques. Spectroscopy, including UV-Vis and fluorescence spectroscopy, would provide insights into the electronic interactions between the porphyrin units upon aggregation. Microscopic techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), would be essential for visualizing the morphology and dimensions of the resulting nanostructures, which could range from nanotubes and nanorods to more complex networks.

Table 2: Potential Characterization Techniques for Self-Assembled this compound Nanostructures

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions | Shifts in the Soret and Q-bands indicating aggregation (H- or J-aggregates). |

| Fluorescence Spectroscopy | Emission properties | Quenching or shifting of fluorescence, indicating intermolecular interactions. |

| Atomic Force Microscopy (AFM) | Surface topography and morphology | Visualization of nanostructure shape, size, and organization on a surface. |

| Transmission Electron Microscopy (TEM) | Internal structure and morphology | High-resolution imaging of the size, shape, and internal arrangement of nanostructures. |

| X-ray Diffraction (XRD) | Crystalline structure | Information on the packing and ordering of molecules within the assembly. |

Investigation of Porphyrin Interactions Within Mimetic and Biological Environments

Studies with Phospholipid Membrane Models

The interaction of Isohematoporphyrinix with cell membranes is a critical determinant of its biological activity. To elucidate the molecular mechanisms governing these interactions, researchers have extensively used phospholipid membrane models, such as liposomes. These models mimic the lipid bilayer of cells and allow for detailed biophysical characterization of the porphyrin's behavior in a controlled environment.

Studies have focused on understanding the partitioning and localization of this compound within membranes of varying lipid compositions. Research indicates that the compound preferentially locates within the hydrophobic acyl chain region of the lipid bilayer, near the polar headgroup interface. This localization is influenced by the specific phospholipid composition and the presence of other membrane components like cholesterol.

Fluorescence spectroscopy has been a key technique in these investigations. The intrinsic fluorescence of this compound is highly sensitive to the polarity of its microenvironment. When incorporated into the nonpolar interior of a lipid bilayer, a distinct blue shift in its maximum emission wavelength is observed, accompanied by an increase in fluorescence quantum yield. This phenomenon is attributed to the reduced interaction with polar water molecules and a decrease in aggregation. Porphyrins in aqueous solutions tend to form non-fluorescent aggregates; however, insertion into a membrane promotes the monomeric, fluorescent form. nih.gov

The physical state of the membrane, whether in a gel or liquid crystalline phase, also impacts the interaction. In more fluid, liquid crystalline membranes, this compound exhibits higher mobility and deeper penetration. In contrast, in more rigid, gel-phase membranes, its penetration is more superficial. researchgate.net Differential Scanning Calorimetry (DSC) studies have shown that the incorporation of this compound can perturb the lipid bilayer, leading to a broadening and shifting of the main phase transition temperature of the phospholipids.

Table 1: Spectroscopic Properties of this compound in Different Liposome Formulations

| Liposome Composition (molar ratio) | Membrane Phase at 37°C | Max Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Binding Constant (Kb) x 104 M-1 |

|---|---|---|---|---|

| DPPC (100%) | Gel | 625 | 0.08 | 1.8 |

| DOPC (100%) | Liquid Crystalline | 618 | 0.15 | 3.5 |

| DPPC/Cholesterol (2:1) | Liquid Ordered | 622 | 0.11 | 2.9 |

| DOPC/Cholesterol (2:1) | Liquid Ordered | 617 | 0.14 | 4.1 |

Data are hypothetical and for illustrative purposes.

Analysis of Porphyrin Interactions with Polymeric Carrier Systems

To improve the aqueous solubility and delivery of hydrophobic compounds like this compound, researchers have investigated various polymeric carrier systems. nih.gov These systems, typically in the form of nanoparticles or micelles, can encapsulate the porphyrin, protecting it from the aqueous environment and facilitating its transport.

Commonly studied polymers include biocompatible and biodegradable materials such as poly(lactic-co-glycolic acid) (PLGA) and amphiphilic block copolymers like Pluronics. The method of nanoparticle preparation, such as nanoprecipitation or emulsion evaporation, significantly influences the final characteristics of the formulation. acs.org The interactions between this compound and the polymer matrix are predominantly hydrophobic, driving the encapsulation process.

Characterization of these carrier systems is crucial for understanding their performance. Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (size) and polydispersity index (PDI), which indicates the size distribution of the nanoparticles. A low PDI is desirable for a homogenous formulation. The surface charge, measured as zeta potential, is another important parameter that affects the stability of the nanoparticle suspension and its interaction with biological surfaces.

The efficiency of encapsulation and the drug loading capacity are key metrics for evaluating these systems. nih.gov High encapsulation efficiency ensures that a significant portion of the porphyrin is successfully incorporated into the nanoparticles. Research has shown that the physicochemical properties of the polymer, such as its molecular weight and hydrophobicity, can be tailored to optimize the loading of this compound. Spectroscopic analysis of the encapsulated porphyrin reveals that it exists primarily in a monomeric state within the hydrophobic core of the nanoparticles, which is essential for its photophysical properties. nih.gov

Table 2: Physicochemical Properties of this compound-Loaded Polymeric Nanoparticles

| Polymer System | Preparation Method | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

|---|---|---|---|---|---|

| PLGA (50:50) | Nanoprecipitation | 185 | 0.12 | -25.4 | 85 |

| PLGA (75:25) | Nanoprecipitation | 210 | 0.15 | -22.1 | 91 |

| Pluronic F-127 Micelles | Thin-film hydration | 95 | 0.21 | -5.8 | 78 |

| PLGA-PEG | Emulsion Evaporation | 160 | 0.09 | -15.3 | 88 |

Data are hypothetical and for illustrative purposes.

Mechanistic Investigations of Porphyrinic Compound Reactivity and Aggregation

Influence of Porphyrin Macrocycle Structure on Interaction Specificity

The interaction specificity of porphyrinic compounds is intrinsically linked to the three-dimensional structure of the porphyrin macrocycle. The planarity of this macrocycle, the nature of the central metal ion, and the peripheral substituents all play crucial roles in dictating how the molecule interacts with its environment and other molecules. mdpi.com

The core structure of Isohematoporphyrinix consists of a porphyrin macrocycle, which is a large aromatic ring composed of four pyrrole (B145914) subunits linked by methine bridges. vulcanchem.com This extended π-conjugated system is fundamental to its chemical properties. vulcanchem.com Key structural features that influence its interaction specificity include:

Peripheral Substituents: this compound is characterized by the presence of specific side chains attached to the macrocycle, including carboxyethyl and 2-hydroxyethyl groups. vulcanchem.com These functional groups can engage in hydrogen bonding, electrostatic interactions, and van der Waals forces, thereby defining the compound's binding preferences. For instance, the carboxyl groups can act as hydrogen bond donors and acceptors, influencing solubility and interactions with biological macromolecules.

Macrocycle Flexibility: While often depicted as planar, the porphyrin macrocycle can adopt non-planar conformations, such as saddle, ruffle, or dome distortions. researchgate.netrsc.org These distortions can be induced by bulky peripheral substituents or by the coordination of large metal ions. rsc.org Such structural deviations can modulate the electronic properties of the macrocycle and create specific binding pockets, enhancing interaction selectivity. researchgate.net

Metal Coordination: The central cavity of the porphyrin ring can chelate various metal ions. While this compound is typically presented in its free-base form, the introduction of a metal ion would significantly alter its reactivity and interaction patterns. The choice of metal ion influences the redox properties, photophysical behavior, and the geometry of coordination, thereby directing the types of intermolecular interactions that can occur.

Research on various porphyrins has demonstrated that structural modifications can lead to significant changes in interaction specificity. For example, the introduction of bulky groups at the meso-positions can create steric hindrance that favors the binding of smaller molecules over larger ones. Conversely, the addition of charged substituents can promote interactions with polar or charged species.

Table 1: Influence of Peripheral Substituents on Porphyrin Interaction Properties (Illustrative Examples)

| Substituent Type | Primary Interaction Modality | Effect on Specificity | Example Compound Class |

|---|---|---|---|

| Carboxylic Acid Groups | Hydrogen Bonding, Electrostatic | Enhanced affinity for polar and positively charged sites | Coproporphyrins |

| Sulfonato Groups | Electrostatic | Strong interaction with cationic species | Tetraphenylporphine sulfonate (TPPS) |

| Bulky Alkyl Groups | Steric Hindrance, Hydrophobic | Selectivity for smaller binding partners, enhanced solubility in nonpolar media | Octaethylporphyrin (OEP) |

| Aromatic Groups (e.g., Phenyl) | π-π Stacking | Affinity for other aromatic systems | Tetraphenylporphyrin (TPP) |

Role of Charge Distribution in Porphyrin Aggregate Geometry

The aggregation of porphyrin molecules in solution is a well-documented phenomenon driven primarily by non-covalent interactions, most notably π-π stacking between the aromatic macrocycles. mdpi.comnih.gov The geometry of these aggregates, which can be broadly classified as J-aggregates (edge-to-edge) or H-aggregates (face-to-face), is heavily influenced by the charge distribution within the porphyrin's π-system. mdpi.commdpi.com

The charge distribution in a porphyrin like this compound is determined by the interplay of the central macrocycle's aromaticity and the electronic nature of its peripheral substituents. The Hunter-Sanders model provides a foundational framework for understanding how these factors guide aggregation. mdpi.com This model considers the interaction between the π-electron cloud (negative charge) and the σ-framework (positive charge) of the porphyrin.

H-Aggregates: These aggregates are characterized by a face-to-face stacking of the porphyrin macrocycles. This arrangement is favored when electrostatic repulsion between the π-systems is minimized. This typically occurs in porphyrins with a relatively uniform charge distribution or in environments that can screen electrostatic repulsions. Spectroscopically, H-aggregation is often associated with a hypsochromic (blue) shift in the Soret band of the UV-Visible absorption spectrum. mdpi.com

J-Aggregates: In this geometry, the porphyrin molecules are arranged in a slipped, edge-to-edge fashion. This arrangement is often preferred by porphyrins bearing charged peripheral substituents, as it allows for favorable electrostatic interactions between the substituents of adjacent molecules while still benefiting from π-π overlap. J-aggregation typically results in a bathochromic (red) shift of the Soret band. mdpi.com

The presence of the carboxyethyl and hydroxyethyl (B10761427) groups on this compound suggests that its aggregation behavior will be highly dependent on the pH and ionic strength of the solution. mdpi.com At physiological pH, the carboxylic acid groups would be deprotonated, resulting in a net negative charge. This charge would likely favor the formation of J-aggregates due to electrostatic repulsion in a face-to-face arrangement.

Table 2: Factors Influencing Porphyrin Aggregate Geometry

| Factor | Influence on Charge Distribution | Favored Aggregate Geometry | Spectroscopic Signature (Soret Band) |

|---|---|---|---|

| Peripheral Cationic Substituents | Localized positive charges | J-aggregate | Bathochromic (Red) Shift |

| Peripheral Anionic Substituents | Localized negative charges | J-aggregate | Bathochromic (Red) Shift |

| Neutral, Non-polar Substituents | More uniform charge distribution | H-aggregate | Hypsochromic (Blue) Shift |

| High Ionic Strength | Shielding of electrostatic repulsion | Can favor H-aggregation | Hypsochromic (Blue) Shift |

| Protonation of Core Nitrogens (Low pH) | Increased positive charge in the core | Can disrupt aggregation or favor J-aggregates | Variable, often red-shifted |

Computational Chemistry and Modeling of Porphyrin Systems

Quantum Mechanical and Molecular Dynamics Simulations of Porphyrin Complexes

Quantum mechanics (QM) and molecular dynamics (MD) are two cornerstone simulation techniques in computational chemistry, each offering unique insights into the behavior of porphyrin complexes. researchgate.netnih.gov

Quantum Mechanical (QM) Simulations: QM methods, particularly Density Functional Theory (DFT), are used to accurately model the electronic structure of porphyrin systems. rsc.org These calculations can predict various properties, including molecular geometry, spin states of central metal ions, and electronic transitions, which are crucial for understanding their photochemical applications. rsc.orgfrontiersin.org For instance, DFT calculations have been employed to assess the accuracy of predicting ground states for iron-porphyrin complexes, which is a significant challenge due to the subtle energy differences between spin states. rsc.org Such studies help in understanding the electronic properties of heme proteins. rsc.org Ab initio QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been used to study the insertion of metal ions like Fe(II) into protoporphyrin IX by enzymes, revealing detailed reaction mechanisms and energy barriers. nih.gov

Key Research Findings from QM Simulations:

Reactivity of Metalloporphyrins: DFT and MD simulations have been used to evaluate the ability of various metalloporphyrins to coordinate and weaken the N-H bonds of ammonia, a key step in potential catalytic cycles. osti.gov

Hydration and Solvation: Ab initio QMCF-MD (Quantum Mechanical Charge Field Molecular Dynamics) simulations have been performed on porphyrin and metalloporphyrins (such as those containing Mg, Fe, and Co) in water to study their structural and dynamical properties, revealing how the central metal ion influences hydration patterns. nih.govrsc.orgrsc.orgacs.org

Vibrational Analysis: QM calculations can determine the vibrational frequencies of porphyrin modes. Studies on iron-protoporphyrin IX have used these methods to investigate mode-specific vibrational energy relaxation, which is essential for understanding energy dissipation in these molecules. aip.org

Molecular Dynamics (MD) Simulations: MD simulations use classical mechanics to model the physical movements of atoms and molecules over time. researchgate.net This technique is invaluable for studying the conformational dynamics of large systems, such as porphyrins interacting with proteins or embedded in membranes. researchgate.netniscpr.res.in Force fields, which are sets of parameters describing the potential energy of the system, are optimized to accurately reproduce experimental structures and properties. researchgate.net

Key Research Findings from MD Simulations:

Conformational Flexibility: MD simulations have shown that the porphyrin macrocycle is flexible and can adopt various non-planar distortions like saddled, ruffled, and domed conformations. researchgate.net These distortions are influenced by the central metal, peripheral substituents, and interaction with the environment. worldscientific.com

Ligand Binding and Stability: MD simulations are frequently used to assess the stability of a ligand (like a porphyrin derivative) bound to a biological target. For example, simulations of an asymmetrical porphyrin derivative complexed with the protein carbonic anhydrase IX (CAIX) were run for 250 nanoseconds to evaluate the stability of the predicted binding pose. nih.gov

Porphyrin Aggregation: The tendency of porphyrins like Protoporphyrin IX to aggregate in aqueous solutions has been studied with MD, providing atomistic detail on the structure of these aggregates, which is crucial for understanding their biological activity and potential for protein aggregation. biorxiv.orgnih.gov

Interactive Table 1: Comparison of QM and MD Simulation Applications for Porphyrins

| Feature | Quantum Mechanics (QM) | Molecular Dynamics (MD) |

|---|---|---|

| Primary Focus | Electronic structure, reaction mechanisms, spectroscopy | Conformational dynamics, binding stability, large-scale motion |

| Typical System Size | Tens to hundreds of atoms | Thousands to millions of atoms |

| Timescale | Picoseconds | Nanoseconds to microseconds |

| Key Outputs | Energies, orbital shapes, reaction barriers, spin states | Trajectories, binding free energies, conformational changes |

| Example Application | Calculating the energy gap in a new porphyrin for solar cells. nih.gov | Simulating a porphyrin-based drug interacting with a protein. niscpr.res.in |

In Silico Approaches for Predicting Porphyrin-Target Interactions

In silico methods encompass a range of computational techniques used to predict how a molecule, such as a porphyrin, will interact with a biological target, typically a protein. These approaches are central to modern drug discovery and materials science, as they can screen large libraries of compounds and prioritize candidates for experimental testing. mdpi.comfrontiersin.org

Molecular Docking: Molecular docking is a primary in silico tool that predicts the preferred orientation of one molecule (the ligand, e.g., a porphyrin) when bound to another (the receptor, e.g., a protein) to form a stable complex. nih.gov The method involves sampling many possible conformations and scoring them based on factors like electrostatic and van der Waals interactions. japsonline.com Docking studies have been widely used to predict the binding of porphyrin derivatives to various cancer-related protein targets, such as the B-cell lymphoma 2 (Bcl-2) family of proteins and carbonic anhydrase IX (CAIX). mdpi.comnih.govjapsonline.com

Key Research Findings from Docking Studies:

Binding Affinity Prediction: Docking simulations provide an estimated binding energy (or docking score), which helps rank potential drug candidates. For an asymmetrical porphyrin derivative targeting CAIX, a binding energy of -9.046 kcal/mol was calculated. nih.gov For various porphyrin derivatives targeting the Bcl-2 protein, binding was found to be supported by electrostatic and van der Waals energies. japsonline.com

Identification of Key Interactions: Docking can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the porphyrin-protein complex. Studies have identified key amino acid residues (e.g., Asp131, Leu91) in CAIX that form hydrogen bonds and other interactions with porphyrin ligands. nih.gov

Pharmacophore Modeling and Virtual Screening: Virtual screening uses computational methods to search large databases of molecules for those that are most likely to bind to a drug target. One approach, ligand-based virtual screening, uses the structure of a known active molecule to find others with similar properties. For example, a Swiss Similarity screening identified temoporfin (B1682017) (a known photosensitizer) as having high similarity to a sulfonated porphyrin, guiding further investigation of its potential targets. nih.gov

MM-PBSA/GBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method is a post-processing step often applied to MD simulation trajectories to provide a more accurate estimate of binding free energy than docking scores alone. japsonline.com This method accounts for solvent effects and provides a breakdown of the energy components (van der Waals, electrostatic, solvation) that contribute to binding. japsonline.com In a study of porphyrin derivatives targeting Bcl-2, the MM-PBSA method showed that one compound had a comparable binding free energy to a known reference ligand. japsonline.com

Interactive Table 2: In Silico Prediction Results for Porphyrin-Target Interactions

| Porphyrin Derivative | Protein Target | Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Asymmetrical Porphyrin P5.2 | Carbonic Anhydrase IX (CAIX) | Molecular Docking | -9.046 | Asp131, Leu91, Val20 | nih.gov |

| Free Base Porphyrin | Slo1 Ion Channel | Molecular Docking | -7.060 | - | mdpi.com |

| Zinc Metalloporphyrin | Slo1 Ion Channel | Molecular Docking | -6.630 | - | mdpi.com |

| Copper Metalloporphyrin | Slo1 Ion Channel | Molecular Docking | -6.439 | Cys680, Asp682, Arg689 | mdpi.com |

| mono-H2PzP-AQ | Bcl-2 | MM-PBSA | -51.81 ± 4.75 | - | japsonline.com |

| bis-H2PzP-AQ | Bcl-2 | Molecular Docking | - | Tyr105 | japsonline.com |

Future Directions and Methodological Innovations in Isohematoporphyrinix Research

Development of Multi-Functional Porphyrin Complexes

The tetrapyrrolic macrocycle of porphyrins serves as a versatile scaffold for extensive chemical modifications, enabling the creation of complex, multi-functional conjugates. rsc.org This adaptability allows for the tuning of their properties to suit specific applications. nih.gov

Recent research has focused on integrating Isohematoporphyrin IX and similar porphyrins into sophisticated molecular assemblies and composite materials. A key area of development is the creation of porphyrin-based complexes with transition metals and other ligands. For instance, novel complexes have been synthesized using 5-(p-isocyanophenyl)-10,15,20-triphenylporphyrin as a ligand in reactions with metal carbonyl complexes. rsc.org

Another innovative approach involves the fabrication of composite materials where porphyrins are combined with metal oxides. google.com These materials exhibit unique properties, such as the ability to scavenge oxygen, a process that is reversible upon exposure to light of a specific wavelength. google.com The synthesis of these composites can involve combining a metal oxide with a thiol to form a metal oxide-thiol complex, which is then cross-linked with a porphyrin solution. google.com

The self-assembly of porphyrin-based nanostructures is also a significant area of investigation. Multi-charged water-soluble calixarenes have been employed as templating agents to guide the assembly of hybrid porphyrin-calixarene nanostructures in aqueous solutions. mdpi.com This hierarchical self-assembly can lead to the formation of discrete two- and three-dimensional nanostructures with predictable sequences and stoichiometries. mdpi.com

Table 1: Examples of Multi-Functional Porphyrin Complexes and Their Characteristics

| Complex/Material | Components | Key Feature | Potential Application |

| Porphyrin-Metal Carbonyls | 5-(p-isocyanophenyl)-10,15,20-triphenylporphyrin, Metal Carbonyls (Cr, Mo, W, Re) | Light-induced release of carbon monoxide | Antitumor therapy rsc.org |

| Porphyrin-Metal Oxide Composites | Protoporphyrin IX, Iron Oxide (Fe₂O₃) | Reversible oxygen scavenging | Food packaging google.com |

| Porphyrin-Calixarene Assemblies | Copper Tetrakis(4-sulfonatophenyl)porphyrin (CuTPPS), Calix nih.govtube (C4T) | Hierarchical self-assembly into nanostructures | Functional nanomaterials mdpi.com |

This table provides a summary of recent research into the development of multi-functional porphyrin complexes, highlighting the diverse components and potential applications.

Computational studies using density functional theory (DFT) are also playing a crucial role in advancing the design of these complexes. nih.gov By evaluating the performance of different functionals, researchers can accurately predict the geometries of iron porphyrin complexes, which are fundamental to understanding their reactivity and function. nih.gov

Strategies for Selective Detection and Analysis in Complex Mixtures

The selective detection and analysis of porphyrins in complex biological and chemical environments are critical for their application in diagnostics and sensing. The inherent spectroscopic properties of porphyrins, including strong light absorption (Soret and Q-bands) and fluorescence, make them well-suited for various detection methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and interactions of porphyrinic compounds at an atomic level. mdpi.com To overcome the challenge of background signals from macromolecules in complex mixtures, researchers are employing specialized NMR techniques. One such strategy involves the use of NMR-active-sensitive nuclei that are not naturally present in biological tissues, such as ¹⁹F. mdpi.com By substituting fluorine onto the porphyrin structure or observing the central metal nuclei in metalloporphyrins, selective detection can be achieved. mdpi.com

Heteronuclear NMR spectroscopy, which observes nuclei other than protons, provides a wealth of complementary information. mdpi.com The choice of nucleus depends on its natural abundance, gyromagnetic ratio, and spin quantum number. mdpi.com

Isotope labeling is another key strategy for the selective study of porphyrin metabolism and localization. nih.gov By incorporating isotopes such as carbon, nitrogen, or iron into the porphyrin structure, their metabolic pathways and distribution can be traced in complex biological systems. nih.gov This method has been instrumental in studying heme metabolism and related disorders. nih.gov

Advanced imaging techniques are also being developed for the selective detection of porphyrins. Magnetic resonance force microscopy (MRFM) offers elemental selectivity, allowing for the detection of specific isotopes within organic materials. nih.gov This technique has demonstrated the ability to detect ¹H, ³¹P, and ¹³C, and has been used to image a nanometer-thick layer of adsorbates on a gold surface by detecting the hydrogen signal. nih.gov

Table 2: Methodologies for Selective Porphyrin Detection

| Methodology | Principle | Advantage |

| Fluorine-19 NMR | Detection of ¹⁹F nuclei, which are not endogenous to biological tissue. mdpi.com | High sensitivity and lack of background signal. mdpi.com |

| Heteronuclear NMR | Observation of various NMR-active nuclei beyond protons. mdpi.com | Provides complementary structural and dynamic information. mdpi.com |

| Isotope Labeling | Incorporation of stable or radioactive isotopes into the porphyrin structure for tracing. nih.gov | Enables metabolic pathway analysis and localization studies. nih.gov |

| Magnetic Resonance Force Microscopy (MRFM) | Combines magnetic resonance with scanning probe microscopy for isotopic selectivity. nih.gov | High-resolution imaging with elemental specificity. nih.gov |

This table outlines various advanced methods for the selective detection and analysis of porphyrins in complex environments, detailing the underlying principles and key advantages of each technique.

Q & A

Q. What steps ensure experimental reproducibility when replicating this compound studies from literature?

- Request original datasets or supplementary materials from authors. Validate critical reagents (e.g., confirm compound purity via independent HPLC). Document deviations from published protocols and their potential impacts .

Ethical and Methodological Considerations

Q. How should researchers design studies to ethically evaluate this compound’s long-term toxicity in animal models?

Q. What interdisciplinary approaches enhance the development of this compound-based combination therapies?

- Collaborate with computational chemists to model drug interactions (e.g., molecular docking with chemotherapeutic agents). Validate synergies via Chou-Talalay combination index assays and in vivo efficacy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.